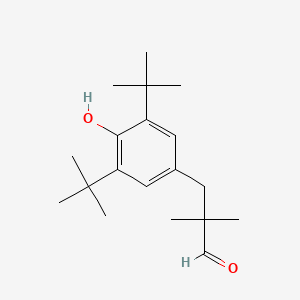

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal

Vue d'ensemble

Description

CGP 13501, également connu sous le nom de 3-(3’,5’-Di-tert-butyl-4’-hydroxy)phényl-2,2-diméthylpropanal, est un composé développé par Novartis. Il s'agit d'un modulateur allostérique positif des récepteurs de l'acide gamma-aminobutyrique de type B. Ce composé a été présenté dans la recherche en neurosciences en raison de sa capacité à améliorer les réponses médiées par l'acide gamma-aminobutyrique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CGP 13501 implique la réaction de la 3,5-di-tert-butyl-4-hydroxybenzaldéhyde avec le 2,2-diméthylpropanal dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et est effectuée dans un solvant organique tel que le diméthylsulfoxyde. Le produit est ensuite purifié par chromatographie liquide haute performance pour atteindre une pureté supérieure à 98 % .

Méthodes de production industrielle

La production industrielle de CGP 13501 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Le produit final est soumis à des mesures de contrôle qualité rigoureuses, notamment la chromatographie liquide haute performance et la spectrométrie de masse, pour confirmer sa pureté et son identité .

Analyse Des Réactions Chimiques

Types de réactions

Le CGP 13501 subit principalement des réactions d'oxydation et de substitution. Le groupe hydroxyle dans le composé peut être oxydé pour former les quinones correspondantes, tandis que le groupe aldéhyde peut participer à des réactions de substitution nucléophile .

Réactifs et conditions courantes

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder le groupe hydroxyle.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent réagir avec le groupe aldéhyde dans des conditions faiblement acides ou basiques.

Produits principaux

Oxydation : Le produit principal de l'oxydation est le dérivé quinone correspondant.

Substitution : Les produits principaux des réactions de substitution sont les imines ou les thioéthers correspondants.

Applications de la recherche scientifique

Le CGP 13501 a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier les effets de l'encombrement stérique sur les mécanismes réactionnels.

Biologie : Étudié pour son rôle dans la modulation de l'activité des récepteurs de l'acide gamma-aminobutyrique de type B dans les cellules neuronales.

Médecine : Exploré comme agent thérapeutique potentiel pour les troubles neurologiques tels que l'épilepsie et l'anxiété.

Industrie : Utilisé dans le développement de nouveaux matériaux à stabilité et réactivité améliorées.

Mécanisme d'action

Le CGP 13501 exerce ses effets en se liant aux récepteurs de l'acide gamma-aminobutyrique de type B et en améliorant leur réponse à l'acide gamma-aminobutyrique. Cette modulation allostérique positive augmente l'affinité du récepteur pour l'acide gamma-aminobutyrique, ce qui entraîne une neurotransmission inhibitrice améliorée. Les cibles moléculaires impliquées comprennent les sous-unités du récepteur de l'acide gamma-aminobutyrique de type B, GABBR1 et GABBR2 .

Applications De Recherche Scientifique

CGP 13501 has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.

Biology: Investigated for its role in modulating gamma-aminobutyric acid type B receptor activity in neuronal cells.

Medicine: Explored as a potential therapeutic agent for neurological disorders such as epilepsy and anxiety.

Industry: Utilized in the development of new materials with enhanced stability and reactivity.

Mécanisme D'action

CGP 13501 exerts its effects by binding to gamma-aminobutyric acid type B receptors and enhancing their response to gamma-aminobutyric acid. This positive allosteric modulation increases the receptor’s affinity for gamma-aminobutyric acid, leading to enhanced inhibitory neurotransmission. The molecular targets involved include the gamma-aminobutyric acid type B receptor subunits GABBR1 and GABBR2 .

Comparaison Avec Des Composés Similaires

Composés similaires

CGP 7930 : Un autre modulateur allostérique positif des récepteurs de l'acide gamma-aminobutyrique de type B ayant une structure similaire à celle du CGP 13501.

Propofol : Un analogue structural du CGP 13501, connu pour ses propriétés anesthésiques.

Unicité

Le CGP 13501 est unique en raison de sa haute sélectivité et de sa puissance en tant que modulateur allostérique positif des récepteurs de l'acide gamma-aminobutyrique de type B. Contrairement à d'autres composés similaires, le CGP 13501 s'est avéré avoir des effets hors cible minimes, ce qui en fait un outil précieux dans la recherche en neurosciences .

Propriétés

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWATTXMMMANFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017435 | |

| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56189-68-5 | |

| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.